(1-Methyl-azetidin-3-yl)-acetic acid methyl ester
Description
(1-Methyl-azetidin-3-yl)-acetic acid methyl ester is a small organic compound featuring a four-membered azetidine ring substituted at the 3-position with a methyl group and an acetic acid methyl ester moiety. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol. The compound is structurally characterized by:
- A 1-methylazetidine core (azetidine: C₃H₇N).
- A methyl ester group (-COOCH₃) linked to the azetidine ring via a methylene bridge.
This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing neuroprotective agents and acetylcholinesterase (AChE) inhibitors . Its structural simplicity allows for diverse derivatization, enabling exploration of structure-activity relationships (SAR) in drug discovery.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-(1-methylazetidin-3-yl)acetate |
InChI |
InChI=1S/C7H13NO2/c1-8-4-6(5-8)3-7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
SKULGSGNLYQKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-azetidin-3-yl)-acetic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of (N-Boc-azetidin-3-ylidene)acetate with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize metal-free catalysts and environmentally benign conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-azetidin-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride as a base and methyl iodide as the alkylating agent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
(1-Methyl-azetidin-3-yl)-acetic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-azetidin-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The neuroprotective and AChE inhibitory activities of azetidine derivatives are highly dependent on substituents at the 3-position of the azetidine ring and the nature of the N-substituent. Below is a comparative analysis with structurally related compounds:
Key Observations:
Aryl vs. Alkyl Substituents :
- The presence of aryl groups (e.g., 4-CF₃Ph in Compound 28) enhances neuroprotective and AChE inhibitory activities compared to the simpler methyl-substituted parent compound . For example, Compound 28 demonstrated 10 µM activity in glutamate-induced oxidative stress models, outperforming the positive control R-α-lipoic acid (50 µM) .
- Electron-withdrawing groups (e.g., -CF₃, -Cl) on the aryl ring improve metabolic stability and target binding .
N-Substituent Modifications: N-Acylation (e.g., Compound 26) significantly boosts AChE inhibition, with IC₅₀ values comparable to rivastigmine (~1 µM) . Molecular docking studies suggest that acyl groups enhance interactions with the AChE active site .
Ester Group Stability :
- The methyl ester group in (1-Methyl-azetidin-3-yl)-acetic acid methyl ester is prone to hydrolysis, which may limit its bioavailability. Derivatives with bulky aryl groups (e.g., 4-CF₃Ph) exhibit slower ester hydrolysis, prolonging activity .
Neuroprotective and Antioxidant Activity
Table 2: Neuroprotective Efficacy in Glutamate-Induced Oxidative Stress
| Compound | Caspase-3/7 Inhibition (%) | LDH Release Reduction (%) | Notes |
|---|---|---|---|
| This compound | Not tested | Not tested | Used as a synthetic intermediate |
| Compound 28 | 68.24 ± 3.81 | 45.2 ± 2.1 | Dose-dependent activity at 10 µM |
| R-α-Lipoic Acid (Control) | 50.1 ± 2.5 | 40.1 ± 1.8 | Activity at 50 µM |
- Compound 28 reduces caspase-3/7 activation by 68% at 10 µM, surpassing R-α-lipoic acid (50% at 50 µM) . This correlates with its superior neuroprotection in lactate dehydrogenase (LDH) assays .
Physicochemical Properties
Table 3: Key Physicochemical Parameters
| Compound | logP (Predicted) | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| This compound | 0.92 | 12.5 | 1.2 (rapid ester hydrolysis) |
| Compound 28 | 2.85 | 0.8 | 4.5 (slow hydrolysis) |
| Compound 26 | 3.10 | 0.5 | 5.0 |
Biological Activity
(1-Methyl-azetidin-3-yl)-acetic acid methyl ester, a compound derived from azetidine, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a methyl group attached to the azetidine ring, which is known for its role in enhancing biological activity through structural modifications. The general formula can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activity, particularly in neuroprotection and antimicrobial effects.
Neuroprotective Effects
A notable study highlighted the compound's neuroprotective properties against neurodegeneration. Specifically, derivatives such as 3-aryl-3-azetidinyl acetic acid methyl esters demonstrated protective effects in models of salsolinol- and glutamate-induced neurodegeneration. Compound 28 from this series showed the highest efficacy in preserving neuronal viability and function, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that certain derivatives exhibited strong antibacterial activity against a range of pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentrations (MICs) ranged from 0.25 to 1 μg/mL, indicating potent efficacy against these resistant strains .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Neuroprotection : The compound's ability to inhibit excitotoxicity and oxidative stress pathways has been linked to its neuroprotective effects. It appears to modulate neurotransmitter levels and promote neuronal survival under stress conditions .
- Antibacterial Activity : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. The presence of the azetidine ring enhances the compound's interaction with bacterial enzymes, leading to effective microbial inhibition .
Study on Neuroprotective Effects
In a controlled experiment involving healthy mice, administration of a derivative of this compound at doses of 40 mg/kg resulted in significant reductions in neuronal death following induced ischemia. Behavioral assessments post-treatment showed improved cognitive functions compared to control groups .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of various derivatives against clinical isolates. Compound 35 was identified as particularly effective, displaying an MIC of 0.25 μg/mL against MRSA strains. Further testing revealed that it inhibited biofilm formation at concentrations as low as 0.5 μg/mL, suggesting its potential as a therapeutic agent against biofilm-associated infections .
Data Summary Table
| Compound | Activity Type | MIC (μg/mL) | Observations |
|---|---|---|---|
| Compound 28 | Neuroprotection | N/A | High efficacy in neurodegeneration models |
| Compound 35 | Antimicrobial | 0.25–1 | Effective against MRSA and VRE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
